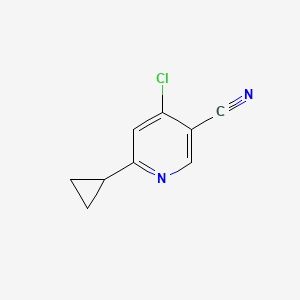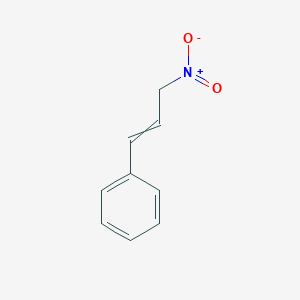
3-Bromo-5-chloro-4-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-4-iodobenzenamine is an aromatic amine compound with the molecular formula C6H3BrClINH2. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to a benzene ring along with an amino group. The unique combination of halogens makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-iodobenzenamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, chlorination, and iodination of aniline derivatives. For instance, paraiodoaniline can be reacted with bromochlorohydantoin in the presence of absolute ethyl alcohol to form an intermediate, which is then further reacted with hypophosphorous acid and sodium nitrite to yield 3-Bromo-5-chloro-4-iodobenzenamine .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield, purity, and reaction conditions. The use of bromochlorohydantoin as a solvent and reagent is advantageous due to its cost-effectiveness and ease of handling. The reaction conditions are typically mild, and the process involves steps such as filtration and recrystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-4-iodobenzenamine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-4-iodobenzenamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with halogenated aromatic structures.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism by which 3-Bromo-5-chloro-4-iodobenzenamine exerts its effects involves interactions with various molecular targets. The presence of halogens can influence the compound’s reactivity and binding affinity to different receptors or enzymes. The amino group can form hydrogen bonds, while the halogens can participate in halogen bonding, affecting the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Bromochlorobenzene: Contains bromine and chlorine on a benzene ring but lacks the iodine and amino group.
3-Bromo-5-chloro-2-hydroxybenzaldehyde: Similar halogenation pattern but with a hydroxyl and aldehyde group instead of an amino group.
Uniqueness
3-Bromo-5-chloro-4-iodobenzenamine is unique due to the presence of three different halogens and an amino group on the benzene ring. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H4BrClIN |
|---|---|
Peso molecular |
332.36 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-4-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |
Clave InChI |
DWAXZLJZJKIQNN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)I)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




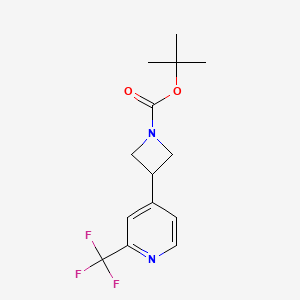
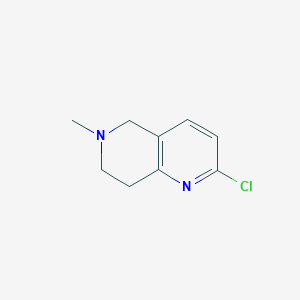



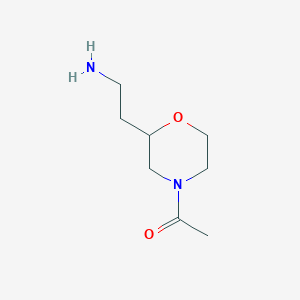


![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
